2,5-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Description

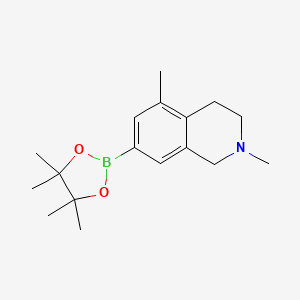

This compound is a tetrahydroisoquinoline derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 7 and methyl substituents at positions 2 and 5. The boronate group enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for biaryl bond formation .

Properties

Molecular Formula |

C17H26BNO2 |

|---|---|

Molecular Weight |

287.2 g/mol |

IUPAC Name |

2,5-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C17H26BNO2/c1-12-9-14(10-13-11-19(6)8-7-15(12)13)18-20-16(2,3)17(4,5)21-18/h9-10H,7-8,11H2,1-6H3 |

InChI Key |

FRBGXQXKBRECKB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3CCN(CC3=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: The initial step involves the construction of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated tetrahydroisoquinoline derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.

Reduction: Reduction reactions can convert the tetrahydroisoquinoline core to more saturated derivatives.

Substitution: The boronate ester group can participate in various substitution reactions, such as cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in cross-coupling reactions.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Saturated tetrahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the coupling partner.

Scientific Research Applications

2,5-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used to study biological pathways involving tetrahydroisoquinoline derivatives.

Medicine: It is a potential precursor for the synthesis of drugs targeting neurological disorders.

Industry: Used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Isoquinoline Core

Key Compounds :

5-Fluoro-7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride Substituents: Fluorine at position 5, boronate at position 7. Molecular Weight: 313.61 g/mol (HCl salt) . Relevance: Fluorine enhances metabolic stability and bioavailability compared to methyl groups.

2-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1,2,3,4-Tetrahydroisoquinoline Substituents: Methyl at position 2, boronate at position 6. CAS: 922718-57-8 . Relevance: Boronate position affects steric accessibility in cross-coupling reactions.

3,4-Dihydro-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1(2H)-Isoquinolinone Substituents: Oxo group at position 1, boronate at position 6.

Structural Comparison Table :

Functional and Reactivity Differences

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 5-Fluoro-7-boronate-THIQ | 2-Me-6-boronate-THIQ |

|---|---|---|---|

| LogP (estimated) | ~3.2 (high lipophilicity) | ~2.8 (reduced by F) | ~3.5 |

| Solubility | Low (hydrophobic core) | Moderate (polar F) | Low |

| Stability | Stable under inert gas | HCl salt enhances stability | Sensitive to oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.